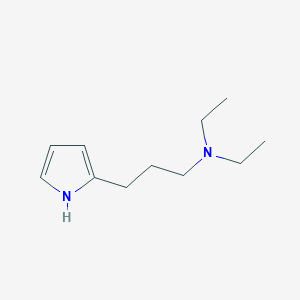
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Overview
Description
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl, chlorine, and methoxy groups. These functional groups contribute to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which is functionalized with tert-butoxycarbonyl, chlorine, and methoxy groups.
Boronic Acid Introduction: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This step often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl₂.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction couples the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Employs oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Indoles: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid is used as a building block for constructing complex molecules. Its boronic acid group is particularly valuable in cross-coupling reactions.
Biology and Medicine
This compound is investigated for its potential in drug discovery and development. The indole scaffold is a common motif in many biologically active molecules, and the boronic acid group can enhance binding affinity to biological targets.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism by which (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
(1-(tert-butoxycarbonyl)indole-2-boronic acid): Similar structure but lacks the chlorine and methoxy groups.
(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid: Similar but without the chlorine substitution.
Uniqueness
The presence of both chlorine and methoxy groups in (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid makes it unique compared to other boronic acid derivatives. These substituents can influence the compound’s reactivity and binding properties, offering distinct advantages in specific synthetic and biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[6-chloro-5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-10-7-9(16)11(21-4)5-8(10)6-12(17)15(19)20/h5-7,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXFVLZWKBFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
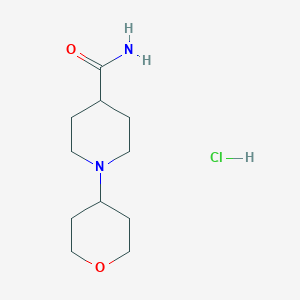
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
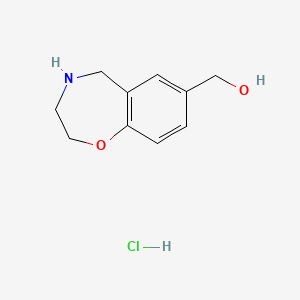
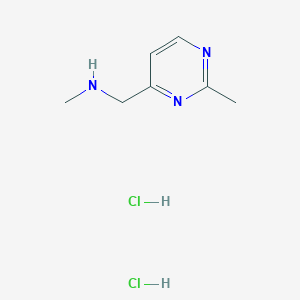
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride](/img/structure/B1396814.png)
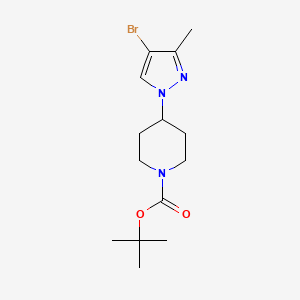
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)

